Heptadecanoyl-CoA (CAS 3546-17-6) is a 17-carbon, saturated long-chain acyl-coenzyme A derivative that serves as a critical analytical and biochemical standard. In commercial procurement, it is primarily sourced by lipidomics core facilities, clinical laboratories, and pharmaceutical assay developers as a high-purity internal standard. Because odd-chain fatty acids are virtually absent in mammalian biology, heptadecanoyl-CoA provides an essential structurally homologous baseline for the extraction, chromatographic separation, and mass spectrometric quantification of highly abundant even-chain endogenous lipids, such as palmitoyl-CoA and stearoyl-CoA . Its precise physicochemical mimicry of these biological targets ensures accurate normalization of matrix effects and extraction recoveries in complex tissue homogenates [1].
Substituting heptadecanoyl-CoA with generic even-chain acyl-CoAs (e.g., palmitoyl-CoA or stearoyl-CoA) in quantitative workflows results in analytical failure due to massive endogenous background interference. Mammalian tissues naturally contain high and variable concentrations of C16:0 and C18:0 thioesters, making them impossible to use as baseline-resolved internal standards[1]. Conversely, attempting to substitute with cheaper, short-chain odd-carbon standards (like valeryl-CoA) fails because their hydrophilicity alters their partitioning behavior during Bligh-Dyer extractions, leading to mismatched recovery rates compared to long-chain targets [2]. Heptadecanoyl-CoA is required because it closely matches the lipophilicity, ionization efficiency, and chromatographic retention times of target long-chain acyl-CoAs while maintaining mass-spectral isolation from endogenous biological noise [1].
In high-performance liquid chromatography and LC-MS/MS workflows, the accurate quantification of long-chain acyl-CoAs requires an internal standard that partitions identically to the analytes during organic extraction. Studies utilizing heptadecanoyl-CoA as the internal standard demonstrate robust extraction recoveries ranging from 90% to 111% across varying hydrophobicity profiles, enabling limits of detection (LOD) as low as 1–5 fmol [1]. In contrast, utilizing unspiked endogenous baselines or structurally mismatched short-chain CoAs yields highly variable recovery data due to phase-separation losses, rendering them unusable for normalization[2].
| Evidence Dimension | Extraction recovery and analytical accuracy |
| Target Compound Data | 90–111% recovery with 1–5 fmol LOD using C17:0-CoA standard |
| Comparator Or Baseline | Endogenous even-chain CoAs (Unusable/0% normalization utility due to background variance) |
| Quantified Difference | >90% absolute normalization accuracy vs. complete analytical failure |
| Conditions | LC-MS/MS quantification following methanolic/chloroform tissue extraction |
Procurement of this specific standard guarantees reproducible, absolute quantification of lipid species in complex biological matrices, preventing costly data artifacts in clinical lipidomics.
Heptadecanoyl-CoA provides critical mass-spectral separation from highly abundant endogenous lipids. During targeted Selected Reaction Monitoring (SRM), heptadecanoyl-CoA yields a distinct precursor-to-product ion transition of m/z 1020 to 513[1]. This provides a definitive 14 Da mass shift compared to the closest endogenous analog, palmitoyl-CoA (m/z 1006), and a 28 Da shift from stearoyl-CoA (m/z 1034) [2]. This quantitative mass difference eliminates isotopic envelope overlap, ensuring that the internal standard signal is isolated from biological background noise.
| Evidence Dimension | Precursor m/z isolation |
| Target Compound Data | m/z 1020 (Heptadecanoyl-CoA) |
| Comparator Or Baseline | m/z 1006 (Palmitoyl-CoA baseline) |
| Quantified Difference | 14 Da mass resolution |
| Conditions | Positive electrospray ionization (ESI) tandem mass spectrometry (LC-MS/MS) |
This absolute mass separation prevents cross-talk in multiplexed lipidomic panels, allowing buyers to confidently run high-throughput assays without signal contamination.
In in vitro enzymatic assays evaluating Acyl-CoA Synthetase (ACSL) activity, precise quantification of newly synthesized acyl-CoAs is vulnerable to sample loss during protein precipitation and centrifugation. Standardized protocols utilize a spike-in of 5 pmol heptadecanoyl-CoA delivered simultaneously with 1 mL of methanol to terminate the reaction and provide a reference point [1]. Compared to assays lacking a matched long-chain internal standard, the inclusion of heptadecanoyl-CoA normalizes variations across 20,000 x g centrifugation and solvent evaporation steps, directly enabling the calculation of specific enzyme activity for highly unsaturated targets like arachidonoyl-CoA [2].
| Evidence Dimension | Assay normalization during protein precipitation |
| Target Compound Data | 5 pmol C17:0-CoA spike-in yields normalized specific activity |
| Comparator Or Baseline | Assays without matched internal standards |
| Quantified Difference | Elimination of sample-loss variance during 20,000 x g centrifugation |
| Conditions | Recombinant human ACSL4/ACSL6 kinetic assays with LC-MS/MS readout |
Utilizing this compound as a termination and normalization reagent directly improves the reproducibility of IC50 and kinetic data in pharmaceutical drug discovery screening.
Directly downstream of its reliable extraction recovery and mass-spectral isolation, heptadecanoyl-CoA is a highly validated internal standard for profiling long-chain acyl-CoAs in clinical tissue biopsies (e.g., liver, muscle) and metabolic disease models. Its use allows core facilities to achieve femtomolar detection limits without endogenous background interference[1].
Because it mimics the physicochemical properties of C16/C18 products while remaining analytically distinct, heptadecanoyl-CoA is heavily utilized to terminate in vitro enzymatic reactions and normalize LC-MS/MS readouts. This ensures high reproducibility when calculating enzyme kinetics or evaluating the efficacy of novel ACSL4/ACSL6 inhibitors in drug discovery pipelines[2].
In advanced metabolic tracking studies using [U-13C]-labeled fatty acids, heptadecanoyl-CoA serves as the stable, unlabeled reference anchor. Its distinct m/z 1020 transition allows researchers to accurately calculate the mole percentage excess (MPE) of newly synthesized isotopologues, providing critical data on cellular metabolic shifts during disease states [3].